molecular formula C18H25N3O4S B2738712 2-(4-acetamidophenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide CAS No. 2034385-81-2

2-(4-acetamidophenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide

Cat. No.: B2738712
CAS No.: 2034385-81-2
M. Wt: 379.48
InChI Key: NQXASYLAUXZIQT-UHFFFAOYSA-N
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Description

2-(4-acetamidophenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide is a useful research compound. Its molecular formula is C18H25N3O4S and its molecular weight is 379.48. The purity is usually 95%.
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Scientific Research Applications

Scientific Research Applications

Biological and Environmental Impact Studies

Research into similar compounds, such as acetaminophen (paracetamol) and its derivatives, has focused on understanding their biological effects, environmental impact, and potential for causing toxicity. Studies have explored the mechanisms of action, pathways of metabolism, and the effects of these compounds on human health and the environment.

  • Biological Effects and Metabolism

    Studies have detailed the metabolism of acetaminophen, highlighting the importance of understanding how similar compounds are processed in the body and their potential biological effects. For instance, acetaminophen is known to be metabolized via various pathways, including glucuronidation, sulfation, and oxidation, with its toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), being a focus for understanding toxicity mechanisms (Kennedy, 2001).

  • Environmental Impact and Removal

    The presence of acetaminophen in water bodies and its impact on the environment have been significant concerns. Studies have reviewed the adsorptive elimination of acetaminophen from water, assessing various methods for its removal and understanding its environmental toxicology. This highlights the broader environmental considerations necessary for managing pharmaceutical compounds and their derivatives (Igwegbe et al., 2021).

  • Toxicology and Safety Assessments

    Understanding the toxicological profiles of compounds related to acetaminophen is crucial for assessing their safety. Research into the hepatotoxicity of paracetamol and related compounds underscores the importance of evaluating potential risks associated with exposure and the mechanisms underlying these toxic effects. This is particularly relevant for novel compounds and their therapeutic or scientific applications (Tittarelli et al., 2017).

Properties

IUPAC Name

2-(4-acetamidophenyl)-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-12(22)19-14-5-3-13(4-6-14)9-18(23)20-15-10-16-7-8-17(11-15)21(16)26(2,24)25/h3-6,15-17H,7-11H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXASYLAUXZIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)NC2CC3CCC(C2)N3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.